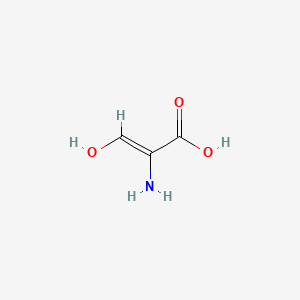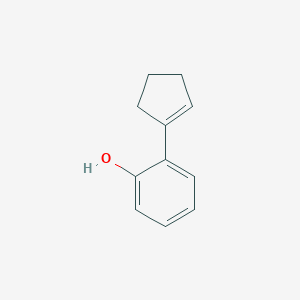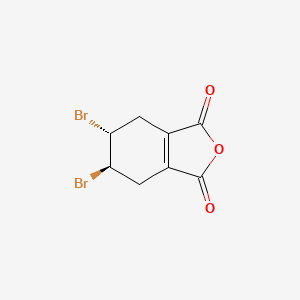
Dehydroserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroserine is a non-coded amino acid characterized by the presence of a carbon-carbon double bond between the alpha and beta carbon atoms of the serine molecule. This structural feature imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research. This compound is often found in peptides and proteins, where it can play a role in biological processes and exhibit distinct bioactivities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydroserine can be synthesized through the dehydration of serine or its derivatives. One common method involves the use of strong bases, such as sodium hydroxide, to induce the elimination of water from serine, resulting in the formation of this compound . Another approach involves the use of dehydrating agents like phosphorus oxychloride or thionyl chloride under controlled conditions to achieve the desired transformation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of this compound. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydroserine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Serine or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
Dehydroserine is part of a broader class of dehydroamino acids, which includes compounds like dehydroalanine and dehydrobutyrine. These compounds share the common feature of a carbon-carbon double bond but differ in their side chains and specific chemical properties . Compared to dehydroalanine, this compound has a hydroxyl group, which can influence its reactivity and interactions with other molecules . Dehydrobutyrine, on the other hand, has a longer side chain, which can affect its conformational properties and biological activity .
Comparaison Avec Des Composés Similaires
- Dehydroalanine
- Dehydrobutyrine
- Dehydrovaline
Propriétés
Numéro CAS |
66320-39-6 |
|---|---|
Formule moléculaire |
C3H5NO3 |
Poids moléculaire |
103.08 g/mol |
Nom IUPAC |
(Z)-2-amino-3-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1,5H,4H2,(H,6,7)/b2-1- |
Clé InChI |
WHJXQGXBUYGBMM-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(=O)O)\N)\O |
SMILES canonique |
C(=C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)






![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)


